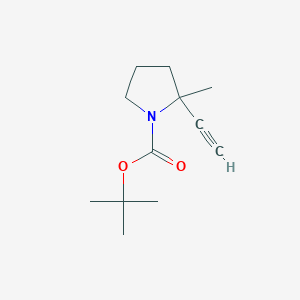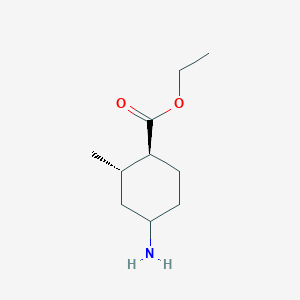![molecular formula C7H10N4 B13328338 {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13328338.png)
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of multicomponent reactions where various starting materials react in a single step to form the desired product . Another approach involves condensation reactions where the imidazo[1,2-a]pyrimidine core is constructed through the reaction of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents like silica sulfuric acid, ammonium acetate, and zinc chloride are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of {2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with different biological activities and applications.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with distinct chemical properties and uses.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Known for its COX-2 inhibitory activity and potential as an anti-inflammatory agent.
Uniqueness
{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine stands out due to its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to undergo various chemical modifications makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C7H10N4/c8-5-6-1-2-9-7-10-3-4-11(6)7/h1-2H,3-5,8H2 |
InChI Key |
VAHABDVKNBFYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13328270.png)








![6-Bromo-2-(methylsulfanyl)-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13328308.png)


